- Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propylsulphamic acid (SBNPSA) under solvent-free conditionsJournal of Chemical Sciences (Bangalore, 2012, 124(5), 1025-1032,
Cas no 90561-76-5 (N-(4-Bromophenyl)methylacetamide)
90561-76-5 structure
N-(4-Bromophenyl)methylacetamide Properties
Names and Identifiers
-
- Acetamide, N-[(4-bromophenyl)methyl]-
- N-acetyl-4-bromobenzylamine
- Acetamide, N-(p-bromobenzyl)- (6CI, 7CI)
- N-[(4-Bromophenyl)methyl]acetamide (ACI)
- N-(4-Bromobenzyl)acetamide
- C78568
- EN300-101529
- Z816034502
- 90561-76-5
- SB79635
- DTXSID701297837
- n-(4-bromobenzyl)acetamide
- SCHEMBL540769
- 1Z-0016
- DA-40688
- CS-0197491
- MFCD14659390
- N-[(4-bromophenyl)methyl]acetamide
- AKOS008842263
- +Expand
-
- HBBBWKUVJSIFKV-UHFFFAOYSA-N
- 1S/C9H10BrNO/c1-7(12)11-6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3,(H,11,12)
- O=C(C)NCC1C=CC(Br)=CC=1
Computed Properties
- 226.99458g/mol
- 1
- 1
- 2
- 226.99458g/mol
- 12
- 153
- 0
- 0
- 0
- 0
- 0
- 1
- 1.6
- 29.1Ų
N-(4-Bromophenyl)methylacetamide Price
N-(4-Bromophenyl)methylacetamide Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Catalysts: Silica (reaction products with 3-aminopropyltrimethoxysilane and chlorosulfonic acid) , Chlorosulfonic acid (reaction products with 3-aminopropyltrimethoxysilane and silica) , Aminopropyltrimethoxysilane (reaction products with silica and chlorosulfonic acid) ; 60 min, 80 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Catalysts: Calcium bisulfate Solvents: Acetonitrile ; 2.0 h, 80 °C
Reference
- Ca(HSO4)2 mediated conversion of alcohols into N-substituted amides under heterogeneous conditions: a modified Ritter reactionJournal of the Iranian Chemical Society, 2007, 4(2), 199-204,
Synthetic Circuit 3
Reaction Conditions
1.1 Catalysts: Triacylglycerol lipase Solvents: Toluene ; 2 h, 100 °C
Reference
- Synergy between chemo- and bio-catalysts in multi-step transformationsOrganic & Biomolecular Chemistry, 2009, 7(14), 2926-2932,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane , Tetrahydrofuran ; 0 °C; 3 h, 0 °C → rt
Reference
- N-Benzylpiperidinol derivatives as novel USP7 inhibitors: structure-activity relationships and X-ray crystallographic studiesEuropean Journal of Medicinal Chemistry, 2020, 199,,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Water Catalysts: 4-tert-Butylbenzoic acid , Iodobenzene , Boron trifluoride , Selectfluor Solvents: Acetonitrile ; 16 h, 25 °C
Reference
- C(sp3)-H Ritter amination by excitation of in-situ generated iodine(III)-BF3 complexesChemical Communications (Cambridge, 2022, 58(63), 8778-8781,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 5 min, 0 °C
1.2 5 h, 0 °C → rt
1.2 5 h, 0 °C → rt
Reference
- Distal meta-alkenylation of formal amines enabled by catalytic use of hydrogen-bonding anionic ligandsChem, 2023, 9(4), 989-1003,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Trifluoroacetic acid , Tetrabutylammonium hexafluorophosphate , Water Catalysts: Cyclopropenylium, 1,2,3-tris[(2R,6S)-2,6-dimethyl-1-piperidinyl]-, rel-, perchlo… Solvents: Acetonitrile ; 48 h, rt
Reference
- C-H Amination via Electrophotocatalytic Ritter-type ReactionJournal of the American Chemical Society, 2021, 143(23), 8597-8602,
Synthetic Circuit 8
Reaction Conditions
1.1 Catalysts: 1,10-Phenanthroline, monohydrate , Copper fluoride (CuF2) Solvents: Chlorobenzene ; 40 bar, rt; 24 h, 140 °C
Reference
- An unexpected copper-catalyzed carbonylative acetylation of aminesChemical Communications (Cambridge, 2017, 53(1), 142-144,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Tetraethylammonium tetrafluoroborate , Potassium bromide Solvents: Dichloromethane , Water ; 2 h
Reference
- Amino acids in electrochemical metal-free benzylic C-H amidationTetrahedron Letters, 2022, 102,,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Methanesulfonic acid , Ammonia , Water Catalysts: Tetrabutylammonium hexafluorophosphate Solvents: Methanol
Reference
- Continuous direct anodic flow oxidation of aromatic hydrocarbons to benzyl amidesReaction Chemistry & Engineering, 2017, 2(6), 822-825,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Boron trifluoride , Water , Selectfluor Catalysts: Iodobenzene Solvents: Acetonitrile ; 16 h, 25 °C
Reference
- Decarboxylative Ritter-Type Amination by Cooperative Iodine (I/III)-Boron Lewis Acid CatalysisACS Catalysis, 2022, 12(1), 809-817,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Tetraethylammonium bromide , Acetic anhydride Solvents: Acetonitrile
Reference
- Cathodic reduction of aliphatic azides and of azides activated by olefinic and carbonyl groupsMonatshefte fuer Chemie, 1986, 117(5), 679-87,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Sulfuric acid , 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-bromo-, sodium salt (1:1) Solvents: Water ; 2.5 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; basified
1.3 Reagents: Pyridine ; 2 h, rt
1.4 Reagents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water ; basified
1.3 Reagents: Pyridine ; 2 h, rt
1.4 Reagents: Water
Reference
- Chemistry of unprotected amino acids in aqueous solution: direct bromination of aromatic amino acids with bromoisocyanuric acid sodium salt under strong acidic conditionChemical & Pharmaceutical Bulletin, 2006, 54(12), 1715-1719,
N-(4-Bromophenyl)methylacetamide Raw materials
- 1-(azidomethyl)-4-bromobenzene
- 2-(4-bromophenyl)acetic acid
- 4-Bromobenzylamine
- 4-Bromobenzyl alcohol
N-(4-Bromophenyl)methylacetamide Preparation Products
N-(4-Bromophenyl)methylacetamide Related Literature
-
Aldo Caiazzo,Paula M. L. Garcia,Ron Wever,Jan C. M. van Hest,Alan E. Rowan,Joost N. H. Reek Org. Biomol. Chem. 2009 7 2926
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